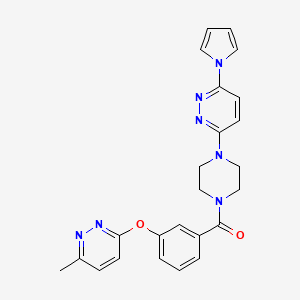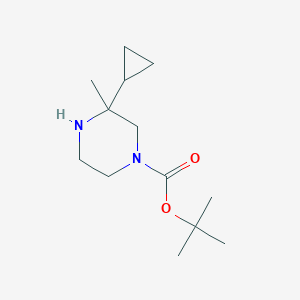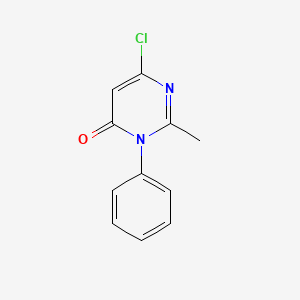
6-Chloro-2-methyl-3-phenylpyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-methyl-3-phenylpyrimidin-4-one, commonly known as CMP, is a pyrimidinone derivative. It has a molecular formula of C11H9ClN2O and a molecular weight of 220.66 .
Molecular Structure Analysis
The molecular structure of 6-Chloro-2-methyl-3-phenylpyrimidin-4-one is characterized by a six-membered pyrimidinone ring with a chlorine atom at the 6th position, a methyl group at the 2nd position, and a phenyl group at the 3rd position . Further structural analysis would require more specific data such as X-ray diffraction or NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Chloro-2-methyl-3-phenylpyrimidin-4-one are not fully detailed in the available resources. It is known that it has a molecular weight of 220.66 . More specific properties such as melting point, boiling point, solubility, and stability would require additional data .Scientific Research Applications
Anti-Inflammatory Applications
Pyrimidines, including 6-Chloro-2-methyl-3-phenylpyrimidin-4-one, are known to display a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Antifungal Activities
Derivatives of pyrimidines, including 6-Chloro-2-methyl-3-phenylpyrimidin-4-one, have been shown to display moderate to good antifungal activities .
Antioxidant Activities
Pyrimidines are known to display antioxidant effects . This suggests that 6-Chloro-2-methyl-3-phenylpyrimidin-4-one could potentially be used in research related to oxidative stress and related diseases.
Antibacterial Activities
Pyrimidines, including 6-Chloro-2-methyl-3-phenylpyrimidin-4-one, are known to have antibacterial properties . This makes them useful in research related to bacterial infections and the development of new antibiotics.
Antiviral Activities
Pyrimidines are known to have antiviral properties . This suggests that 6-Chloro-2-methyl-3-phenylpyrimidin-4-one could potentially be used in research related to viral infections and the development of new antiviral drugs.
Organic Light Emitting Diodes (OLEDs)
Pyrimidines have been utilized as electron transport materials in organic light emitting diodes (OLEDs) . This suggests that 6-Chloro-2-methyl-3-phenylpyrimidin-4-one could potentially be used in research related to the development of new OLED technologies.
Antituberculosis Activities
Pyrimidines are known to have antituberculosis properties . This suggests that 6-Chloro-2-methyl-3-phenylpyrimidin-4-one could potentially be used in research related to tuberculosis and the development of new antituberculosis drugs.
Microbial Inhibitory Activities
The compound 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT), which is structurally similar to 6-Chloro-2-methyl-3-phenylpyrimidin-4-one, has been shown to have good activity against microbial isolates . This suggests that 6-Chloro-2-methyl-3-phenylpyrimidin-4-one could potentially be used in research related to microbial infections and the development of new antimicrobial drugs.
Mechanism of Action
Target of Action
The primary targets of 6-Chloro-2-methyl-3-phenylpyrimidin-4-one are currently under investigation. As a pyrimidinone derivative, it is likely to interact with various enzymes and receptors in the body .
Mode of Action
It is known that pyrimidinone derivatives can interact with their targets in a variety of ways, including binding to active sites, altering protein conformation, and modulating signal transduction pathways .
Biochemical Pathways
Pyrimidinone derivatives are known to influence a wide range of biochemical processes, including cell proliferation, apoptosis, and signal transduction .
Result of Action
The molecular and cellular effects of 6-Chloro-2-methyl-3-phenylpyrimidin-4-one are currently under investigation. Preliminary studies suggest that it may have potential applications in various fields.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Chloro-2-methyl-3-phenylpyrimidin-4-one. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
6-chloro-2-methyl-3-phenylpyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-8-13-10(12)7-11(15)14(8)9-5-3-2-4-6-9/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCUVRPSUKLRHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1C2=CC=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

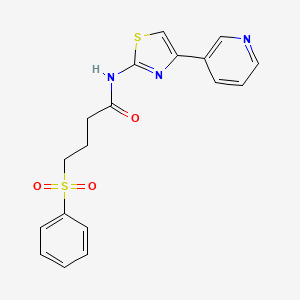
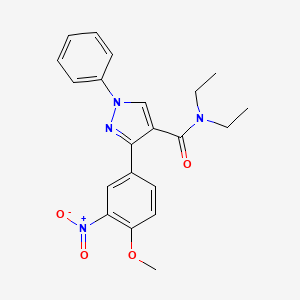
![2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B2365533.png)

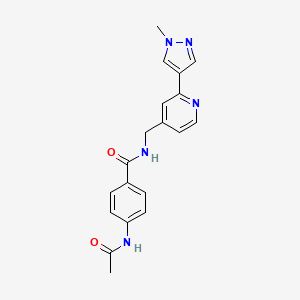
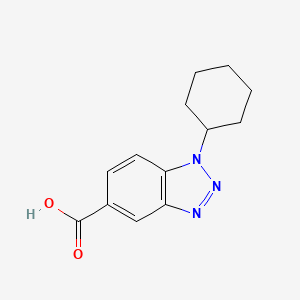
![2-[(phenylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B2365541.png)
![6-[[4-(4-ethoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2365543.png)
![Ethyl 4-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2365544.png)
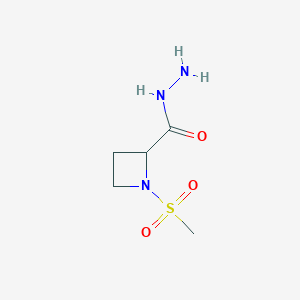
![2-(benzyloxy)-N-[cyano(2-methoxyphenyl)methyl]acetamide](/img/structure/B2365546.png)
![2-[(2,5-Dimethylphenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole](/img/structure/B2365550.png)
